1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(1H-indol-3-yl)dihydro-1H-pyrrole-2,5-dione
Beschreibung
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(1H-indol-3-yl)dihydro-1H-pyrrole-2,5-dione is a heterocyclic molecule featuring a pyrrole-2,5-dione core substituted with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group (via a methylamino linkage) and a 1H-indol-3-yl moiety.
Eigenschaften
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O2/c1-26(17-14(20)6-10(8-25-17)19(21,22)23)27-16(28)7-12(18(27)29)13-9-24-15-5-3-2-4-11(13)15/h2-6,8-9,12,24H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCSOHVNZKBURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)CC(C2=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors. Pyrrolidine-2,5-diones have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes.
Mode of action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities.
Biochemical pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is useful for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biologische Aktivität
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(1H-indol-3-yl)dihydro-1H-pyrrole-2,5-dione , also known by its CAS number 338399-20-5, is a complex organic molecule with potential applications in medicinal chemistry. Its structure suggests a multifaceted interaction profile, making it a candidate for various biological activities.
- Molecular Formula : C₁₂H₇ClF₃N₅O₂
- Molecular Weight : 345.66 g/mol
- Chemical Structure :
- The compound features a pyridine ring substituted with a trifluoromethyl group and a chloro atom, which may enhance its lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the indole moiety has been associated with inhibition of various cancer cell lines by affecting pathways involved in cell proliferation and apoptosis.
A notable study demonstrated that derivatives of indole-based compounds can inhibit protein kinase pathways critical for tumor growth. This suggests that our compound may exhibit similar properties due to its structural analogies to known inhibitors.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. In particular, the incorporation of the trifluoromethyl group is known to enhance binding affinity towards target enzymes. For example, fluorinated compounds often show improved interactions with enzymes involved in metabolic pathways, potentially leading to higher efficacy in therapeutic applications.
Study on Antitumor Activity
A study published in PubMed evaluated the effects of various indole derivatives on human tumor xenografts in mice. The findings showed that certain structural modifications significantly increased potency against tumor growth. While specific data on our compound is limited, the structural similarities suggest a potential for similar anticancer activity .
In Silico Studies
In silico evaluations have been conducted to predict the biological activity of similar compounds through molecular docking studies. These studies indicate that modifications in the pyridine and indole rings can lead to enhanced binding affinities for specific biological targets, such as kinases or other enzymes involved in cancer progression .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇ClF₃N₅O₂ |
| Molecular Weight | 345.66 g/mol |
| CAS Number | 338399-20-5 |
| Biological Activity | Potential anticancer and enzyme inhibition |
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogues from the evidence:
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Structural Features |
|---|---|---|---|---|
| Target Compound (hypothetical) | C₁₉H₁₂ClF₃N₄O₂ (estimated) | ~440 (estimated) | Indol-3-yl, 3-chloro-5-(trifluoromethyl)pyridinyl | Pyrrole-2,5-dione core; methylamino linkage; aromatic indole and pyridine rings |
| 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione (CAS 338772-53-5) | C₁₇H₁₁ClF₃N₃O₂S | 413.8 | Phenylsulfanyl (replaces indole) | Sulfur-containing substituent; lacks indole ring |
| 3-[(4-Chlorophenyl)sulfanyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]dihydro-1H-pyrrole-2,5-dione | C₁₇H₁₂Cl₂F₃N₃O₂S | 450.26 | 4-Chlorophenylsulfanyl (additional chlorine) | Increased halogenation; altered steric bulk |
| 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one (CAS 400081-30-3) | C₁₇H₁₃ClF₃N₃O | 367.8 | Dimethylamino-methylidene; indol-2-one core (vs. pyrrole-2,5-dione) | Conjugated enamine system; altered heterocyclic core |
| 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one | C₁₃H₁₀ClF₃N₃O | 317.7 | Pyridazinone core (vs. pyrrole-2,5-dione) | Reduced ring size; distinct hydrogen-bonding potential |
Functional Implications of Substituents
- Indole vs.
- Halogenation : The addition of a 4-chloro group in the 4-chlorophenylsulfanyl analogue (C₁₇H₁₂Cl₂F₃N₃O₂S) enhances lipophilicity and may improve membrane permeability .
Q & A
Q. What synthetic strategies are recommended for constructing the dihydro-1H-pyrrole-2,5-dione core in this compound?
The core can be synthesized via cyclocondensation reactions. For example, α-keto amides or analogous precursors undergo cyclization under acidic or thermal conditions. Evidence from related compounds highlights the use of 1,4-dioxane with triethylamine to promote cyclization, followed by recrystallization (e.g., from methanol) to isolate the product . Key steps include:
- Precursor activation via malononitrile or ethyl cyanoacetate .
- Purification via cold-water precipitation and recrystallization .
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization involves:
- Catalyst systems : CuI (5 mol%) with DMEDA ligand in anhydrous dioxane under argon .
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency .
- Purification : Recrystallization from methanol improved purity and yield (9% reported in analogous syntheses) .
- Stoichiometry : Excess reagents (e.g., 2.1 equiv potassium carbonate) drive reactions to completion .
Q. What analytical techniques are essential for structural confirmation?
- X-ray crystallography : Provides unambiguous structural validation, as demonstrated for related compounds (e.g., space group P-1, empirical formula C₂₀H₁₉F₃N₂O₄) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 420.1573 [M+H]⁺) .
- NMR spectroscopy : Assigns substituent positions (e.g., indole C3 and pyridine Cl/F₃C groups) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl, chloro) influence bioactivity?
- The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic protein pockets. Chloro substituents on the pyridine ring may sterically hinder off-target interactions. Comparative studies on analogs (e.g., 3-trifluoromethylbenzaldehyde derivatives) suggest substituent positioning impacts microbial activity .
- Methodological approach : Synthesize analogs with halogen or methyl substitutions and assess activity via microbial screening (e.g., Gram-positive/-negative assays) .
Q. What in silico methods predict the compound’s binding affinity to target proteins?
- Molecular docking : Use software like MOE (Molecular Operating Environment) to model interactions with proteins from the RCSB PDB (e.g., enzyme active sites) .
- Pharmacophore mapping : Align the indole and pyridine motifs with known inhibitors (e.g., kinase or protease targets) .
- MD simulations : Validate binding stability using force fields (e.g., AMBER) .
Q. How can structural modifications at the indole moiety enhance selectivity?
- Introduce substituents (e.g., methoxy, nitro) at the indole C5 position to modulate electronic and steric profiles. For example:
- Methoxy : Increases solubility and hydrogen-bonding potential.
- Nitro : Enhances electrophilic reactivity for covalent inhibition.
- Experimental validation : Compare IC₅₀ values against unmodified analogs in enzyme inhibition assays .
Q. How should researchers resolve contradictions in bioactivity data across assays?
- Standardization : Use fixed concentrations (e.g., 10 µM) and solvent controls (DMSO ≤0.1%).
- Purity validation : Employ HPLC (≥95% purity) and HRMS to exclude impurity-driven artifacts .
- Target engagement studies : Confirm mechanism via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Data Contradiction Analysis
Q. Why do yields vary significantly across reported syntheses?
- Key variables :
| Variable | High-Yield Conditions | Low-Yield Conditions | Reference |
|---|---|---|---|
| Catalyst | CuI/DMEDA (5 mol%) | No catalyst | |
| Solvent | Anhydrous 1,4-dioxane | Aqueous mixtures | |
| Temperature | 80–100°C | Room temperature |
- Resolution : Pre-activate reagents (e.g., via Sonogashira coupling) and optimize stoichiometry .
Q. How does recrystallization solvent choice impact crystal quality?
- Methanol yields well-defined crystals suitable for X-ray analysis, while ethanol or acetone may produce polymorphs. For example, recrystallization from methanol gave a 9% yield with a melting point of 205–207°C .
Structural Insights
Q. What conformational insights can be gleaned from X-ray data?
- The dihydro-1H-pyrrole-2,5-dione adopts a planar conformation, with the indole moiety tilted at ~45° relative to the core. This geometry optimizes π-π stacking with aromatic residues in target proteins .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
